![molecular formula C22H21N3O4 B2718203 5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938037-91-3](/img/structure/B2718203.png)
5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a furo[2,3-d]pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . This core is substituted with various functional groups, including a 3-methoxyphenyl group, a dimethyl group, and an o-tolylamino group.Scientific Research Applications
- These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Some compounds exhibited IC50 values as low as 6–99 nM, outperforming the reference drug sorafenib .
- A related compound, benzo[4,5]furo[3,2-d]pyrimidine , has been explored for its use in organic electroluminescent devices. These devices emit ultraviolet and blue-green light, making them relevant for display technologies and lighting applications .
- Halogenated derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized as potential targeted kinase inhibitors (TKIs). These compounds hold promise for developing more potent and effective therapies against various diseases .
- Researchers have investigated the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds are formed by cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. Understanding these synthetic pathways contributes to the development of related compounds .
Cancer Treatment (CDK2 Inhibition)
Organic Electroluminescence
Kinase Inhibitors
Synthetic Methods
Mechanism of Action
Target of Action
The primary targets of 5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione are the Tie-2 and VEGFR2 receptor tyrosine kinases . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione acts as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases . It binds to these receptors and inhibits their activity, thereby disrupting the signaling pathways that promote angiogenesis .
Biochemical Pathways
By inhibiting Tie-2 and VEGFR2, 5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione affects several biochemical pathways involved in cell proliferation, survival, and migration . This leads to a decrease in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor and inhibiting its growth .
Result of Action
The inhibition of Tie-2 and VEGFR2 by 5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione results in decreased angiogenesis, leading to reduced tumor growth and metastasis . This can result in a significant reduction in tumor size and improved patient outcomes .
properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-13-8-5-6-11-16(13)23-19-17(14-9-7-10-15(12-14)28-4)18-20(26)24(2)22(27)25(3)21(18)29-19/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQJWHVIEIXRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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